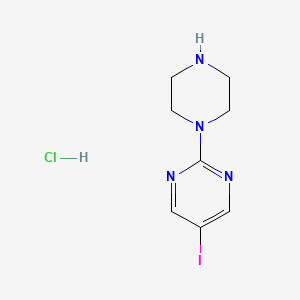

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride is a chemical compound with the molecular formula C8H11IN4 . It is a derivative of piperazine , a common structure found in various pharmaceuticals and recreational drugs. The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H11IN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 290.11 .Aplicaciones Científicas De Investigación

Metabolism and Excretion Studies

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride has been studied in the context of metabolism and excretion. For example, Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, focusing on its hydroxylation at the 5′ position of the pyrimidine ring in rats, dogs, and humans (Sharma et al., 2012).

Ligand Binding and Stability

Zhuang et al. (1998) investigated isoindol-1-one analogues of arylpiperazine benzamido derivatives, including those with 5-iodo-2-piperazin-1-yl-pyrimidine, for their binding affinity to 5-HT1A receptors. They focused on the in vitro binding, metabolic stability, and in vivo biodistribution of these derivatives (Zhuang et al., 1998).

Antagonistic Properties in Neuroreceptors

Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted unfused heterobiaryls, including compounds with 5-iodo-2-piperazin-1-yl-pyrimidine. They investigated these compounds as ligands of 5-HT7 receptors, analyzing their structure-activity relationship and potential as neuroreceptor antagonists (Strekowski et al., 2016).

Potential in Treating Cancer

Several studies have focused on the potential applications of this compound in cancer treatment. For instance, Zhang et al. (2005) investigated its role as an inhibitor of tyrosine kinase activity in epidermal growth factor receptors, relevant for cancer therapy (Zhang et al., 2005).

Antiviral and Antimicrobial Applications

The compound has also been studied for its antiviral and antimicrobial properties. For example, Nagalakshmamma et al. (2020) synthesized urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine for potential use as tobacco mosaic virus inhibitors, highlighting its potential in antiviral applications (Nagalakshmamma et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibitButyrylcholinesterase (BuChE) , suggesting that 5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride might have a similar target.

Mode of Action

If it acts similarly to related compounds, it may inhibit BuChE, preventing the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability .

Biochemical Pathways

If it inhibits BuChE like its analogs, it would affect the cholinergic system, impacting processes such as muscle function, learning, and memory .

Result of Action

If it acts like its analogs, it could increase acetylcholine levels, potentially affecting neuronal communication .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound .

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

5-iodo-2-piperazin-1-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVNBCKGCZTPIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClIN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)

![N-(4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2363400.png)

![1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane](/img/structure/B2363403.png)

![3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2363409.png)

![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)